1,3-Dithiane 1,3-dioxide
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Overview
Description
1,3-Dithiane 1,3-dioxide is an organosulfur compound with the molecular formula C4H8O2S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfoxides. This compound is known for its unique reactivity and is used as a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane 1,3-dioxide can be synthesized through the oxidation of 1,3-dithiane. One common method involves the use of oxidizing agents such as meta-chloroperbenzoic acid (MCPBA) or sodium periodate (NaIO4) in solvents like ether or methanol-water mixtures . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation of 1,3-dithiane using similar oxidizing agents and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane 1,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the compound back to 1,3-dithiane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid (MCPBA), sodium periodate (NaIO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 1,3-Dithiane.
Substitution: Thiolesters, amides, and other substituted derivatives.
Scientific Research Applications
1,3-Dithiane 1,3-dioxide has several applications in scientific research:
Biology: Investigated for its potential as a protecting group for carbonyl compounds in biochemical studies.
Medicine: Explored for its potential use in drug synthesis and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of 1,3-dithiane 1,3-dioxide involves its ability to act as an acyl anion equivalent. This is achieved through the Corey-Seebach reaction, where the compound is lithiated to form a nucleophilic species that can react with various electrophiles . The resulting products can undergo further transformations, making this compound a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: The parent compound, which lacks the sulfoxide groups and has different reactivity.
1,3-Dithiolane: A similar compound with a five-membered ring structure.
1,3-Dioxane: An oxygen analog with different chemical properties.
Uniqueness
1,3-Dithiane 1,3-dioxide is unique due to its sulfoxide groups, which impart distinct reactivity compared to its analogs. This makes it particularly useful in reactions requiring selective oxidation or reduction steps, as well as in the formation of complex molecular structures .
Properties
CAS No. |
90471-08-2 |
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Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
1,3-dithiane 1,3-dioxide |
InChI |
InChI=1S/C4H8O2S2/c5-7-2-1-3-8(6)4-7/h1-4H2 |
InChI Key |
GAGUHQWNDGBDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CS(=O)C1 |
Origin of Product |
United States |
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